7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC16683976
Molecular Formula: C10H13N3Sn
Molecular Weight: 293.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3Sn |
|---|---|
| Molecular Weight | 293.94 g/mol |
| IUPAC Name | trimethyl(pyrido[2,3-d]pyrimidin-7-yl)stannane |
| Standard InChI | InChI=1S/C7H4N3.3CH3.Sn/c1-2-6-4-8-5-10-7(6)9-3-1;;;;/h1-2,4-5H;3*1H3; |
| Standard InChI Key | PKWFOJVFPXVVJX-UHFFFAOYSA-N |
| Canonical SMILES | C[Sn](C)(C)C1=NC2=NC=NC=C2C=C1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a bicyclic pyrido[2,3-d]pyrimidine system, a fused heterocycle comprising pyridine and pyrimidine rings. The trimethylstannyl (-Sn(CH₃)₃) group at position 7 introduces steric bulk and metalloid reactivity. Key structural features include:
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Molecular Formula: C₁₀H₁₂N₃Sn
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Molecular Weight: 301.93 g/mol
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Coordination Geometry: The tin atom adopts a tetrahedral geometry, typical of organotin(IV) compounds .
Physicochemical Characteristics
While experimental data for this specific derivative remain sparse, analogous pyridopyrimidines exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding interactions with the nitrogen-rich core .
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Stability: Organotin compounds are generally air- and moisture-sensitive, requiring inert storage conditions .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 7-(trimethylstannyl)pyrido[2,3-d]pyrimidine likely proceeds via late-stage stannylation of a preformed pyridopyrimidine scaffold. Two plausible routes are hypothesized:
Route A: Halogen-Stannane Exchange
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Precursor: 7-Halopyrido[2,3-d]pyrimidine (X = Cl, Br, I).
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Stannylation: Reaction with hexamethylditin (Sn₂(CH₃)₆) under palladium catalysis, following Stille coupling conditions .
Route B: Direct Cyclization with Stannylated Intermediates
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Building Blocks: Functionalized pyrimidine and pyridine precursors bearing a trimethylstannyl group.
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Cyclocondensation: Thermal or acid-catalyzed fusion to form the bicyclic system, though this approach risks tin-ligand dissociation .
Reported Analog Synthesis
While no explicit synthesis of 7-(trimethylstannyl)pyrido[2,3-d]pyrimidine is documented, related pyridopyrimidine stannanes have been prepared via:
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Palladium-mediated cross-coupling of tributyltin reagents with halogenated heterocycles .
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Nucleophilic displacement of leaving groups (e.g., triflate) by stannyl anions .
Applications in Organic Synthesis
Stille Cross-Coupling Reactions
The trimethylstannyl group serves as a transmetalation agent in Pd-catalyzed couplings, enabling the formation of C–C bonds. For example:
Key Advantages:
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High functional group tolerance.
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Compatibility with electron-deficient aryl and heteroaryl partners .
Pharmacophore Development
Pyrido[2,3-d]pyrimidines are privileged scaffolds in drug discovery. The stannylated derivative may act as a synthetic intermediate for:
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Kinase Inhibitors: Analogous compounds (e.g., PD-173955) inhibit tyrosine kinases implicated in cancer .
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Antimicrobial Agents: Pyridopyrimidine-triazole hybrids demonstrate broad-spectrum activity .
Research Findings and Biological Relevance
Structural Insights
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Electronic Effects: The electron-withdrawing pyridopyrimidine core modulates the tin center’s reactivity, enhancing selectivity in cross-coupling reactions .
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Steric Considerations: The bulky trimethylstannyl group may hinder undesired side reactions (e.g., homo-coupling) .
Biological Screening Data
Though direct studies on 7-(trimethylstannyl)pyrido[2,3-d]pyrimidine are absent, related analogs exhibit:
| Compound Class | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 6-Phenylpyrido[2,3-d]pyrimidinones | 0.021 μM (RIPK2 kinase) | Inflammatory signaling | |
| 2-Thioxo-pyrido[2,3-d]pyrimidines | 12.5 μg/mL (E. coli) | Antimicrobial |
Future Directions
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Synthetic Optimization: Developing one-pot methodologies for stannylated pyridopyrimidines.
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Biological Profiling: Evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent.
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Material Science Applications: Exploring its use in tin-containing coordination polymers.
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